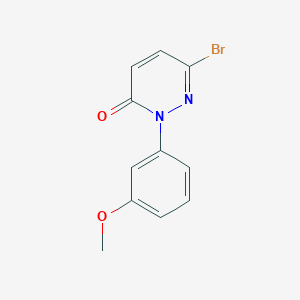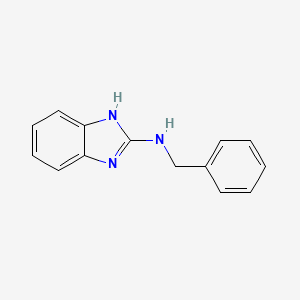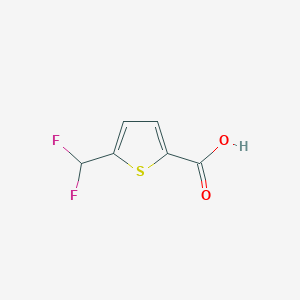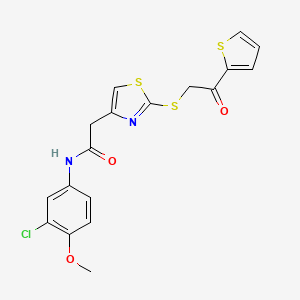
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one" is a heterocyclic compound that is part of a broader class of pyridazinone derivatives. These compounds have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. For instance, pyridazinone derivatives have been synthesized and evaluated for their ability to inhibit interleukin-1 beta (IL-1beta) production, which is significant in the context of anti-inflammatory drug development . Additionally, pyridazinone moieties are crucial structural components in various cardio-active agents, some of which are in clinical use or have undergone clinical trials .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from different precursors and employing various reagents and conditions to introduce the desired functional groups. For example, the synthesis of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives was achieved, and their structure-activity relationships were explored . Similarly, the synthesis of 6-substituted pyridinols, which are related to pyridazinones, involved a low-temperature aryl bromide-to-alcohol conversion as a key step . These synthetic routes are crucial for the generation of compounds with potential antioxidant properties.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS). Additionally, X-ray diffraction (XRD) techniques can be used to determine the crystal structure, as seen in the synthesis of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine . Density functional theory (DFT) calculations and Hirshfeld surface analysis are also employed to understand the electronic structure and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions to generate new compounds with different substituents and properties. For instance, 6-bromomethylpyrazin-2(1H)-ones can react with methoxide to form 6-alkylidene/benzylidene-3,6-dihydropyrazin-2(1H)-ones, which can further be converted into specific piperazine-2,5-diones and pyrazin-2(1H)-ones . The reactivity of these compounds can be tailored by the choice of nucleophiles and reaction conditions, leading to a diverse array of potential pharmacologically active agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For example, the basicity of pyridinols, which are structurally related to pyridazinones, can approach physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals can be assessed through controlled experiments, revealing their potential as antioxidants . Understanding these properties is essential for the development of new drugs with optimized pharmacokinetic and pharmacodynamic profiles.
科学的研究の応用
Environmental Impact and Human Exposure
Hydroxylated and Methoxylated Polybrominated Diphenyl Ethers in Human Plasma :This study analyzed the presence of methoxylated (MeO-) and hydroxylated (OH-) polybrominated diphenyl ethers in the blood plasma of humans in Hong Kong, suggesting their accumulation from natural products and potential health implications. The research provides insights into the environmental exposure of humans to brominated compounds and their metabolites, which could be relevant for understanding the behavior of structurally related compounds like 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one in biological systems (Wang et al., 2012).
Exposure and Toxicity
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides :A cross-sectional study in South Australia focused on preschool children's exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the widespread chronic exposure and its implications. Although this research does not directly involve 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one, it emphasizes the importance of studying the exposure and effects of various pesticides, including brominated compounds, on human health (Babina et al., 2012).
Bioaccumulation and Metabolism
Polybrominated Diphenyl Ethers (PBDEs) and Bioaccumulative Hydroxylated PBDE Metabolites in Young Humans :Research conducted in Managua, Nicaragua, investigated the exposure of young urban populations to PBDEs and their hydroxylated metabolites, finding unexpectedly high levels of these compounds. This study's findings on the bioaccumulation and metabolism of PBDEs and their hydroxylated metabolites in humans can offer insights into how similar brominated compounds, such as 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one, might behave in the environment and within biological systems (Athanasiadou et al., 2007).
Safety and Hazards
特性
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCBDWBTCWDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2519152.png)
![Cyclopentyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2519154.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)
![N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide](/img/structure/B2519159.png)



![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)

![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)

![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)
